molecular formula C11H18N2 B11770945 1,3-Diisopropyl-5-vinyl-1H-pyrazole

1,3-Diisopropyl-5-vinyl-1H-pyrazole

Cat. No.: B11770945
M. Wt: 178.27 g/mol
InChI Key: QSAVNHRXGUBKRL-UHFFFAOYSA-N
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Description

1,3-Diisopropyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, characterized by the presence of isopropyl and vinyl groups, makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diisopropyl-5-vinyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diisopropyl-1H-pyrazole with vinyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis and flow chemistry are often employed .

Chemical Reactions Analysis

Types of Reactions

1,3-Diisopropyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, aldehydes, saturated pyrazoles, and various substituted derivatives.

Scientific Research Applications

1,3-Diisopropyl-5-vinyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diisopropyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the vinyl group allows for interactions with nucleophiles, while the isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diisopropyl-5-vinyl-1H-pyrazole stands out due to the combination of isopropyl and vinyl groups, which confer unique steric and electronic properties.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

5-ethenyl-1,3-di(propan-2-yl)pyrazole

InChI

InChI=1S/C11H18N2/c1-6-10-7-11(8(2)3)12-13(10)9(4)5/h6-9H,1H2,2-5H3

InChI Key

QSAVNHRXGUBKRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C=C)C(C)C

Origin of Product

United States

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